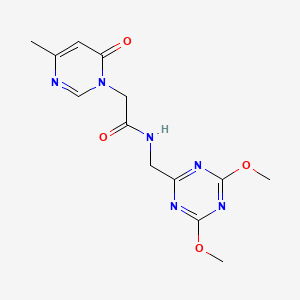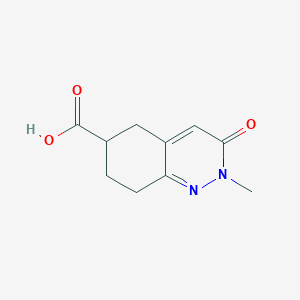
(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves multi-step reactions, starting with the formation of pyridazinone derivatives followed by functionalization with various substituents to enhance biological activity. For instance, a series of new pyridazin-3(2H)-one derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, highlighting the methodological approach towards generating compounds with potential anticancer properties (Murty et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class has been determined through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. For example, a study detailed the crystal structure of a closely related compound, revealing planar and nearly planar arrangements of the core rings and highlighting interactions that may influence biological activity (Aydın et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound category often include modifications at the piperazine and pyridazinone moieties, aiming to explore the structure-activity relationship and enhance biological efficacy. These modifications can lead to significant changes in pharmacological properties, as seen in compounds synthesized for potential anti-diabetic and anticancer applications, demonstrating varied efficacy based on their structural alterations (Bindu et al., 2019).
Applications De Recherche Scientifique
Chemical Inhibition and Enzyme Targeting
The compound (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, as part of the broader category of piperazine derivatives, has been studied for its potential in various scientific research applications, particularly in the context of inhibiting specific enzymes or acting on particular biochemical pathways. Although direct studies on this compound were not identified, insights from research on closely related compounds offer a proxy to its potential applications.
Cytochrome P450 Inhibition : Piperazine derivatives have been explored as inhibitors of cytochrome P450 isoforms in human liver microsomes, which is crucial for predicting metabolism-based drug-drug interactions (Khojasteh et al., 2011). This suggests potential research applications in the development of therapeutic agents with minimized adverse interactions.
Dopamine Receptor Interaction : Studies on piperazine derivatives, particularly focusing on their interaction with dopamine receptors, indicate their potential use in neuropsychiatric disorder treatments, such as schizophrenia and depression (Sikazwe et al., 2009). This highlights the compound's relevance in developing drugs targeting the central nervous system.
Antimycobacterial Activity : Piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains (Girase et al., 2020). This positions (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one as a candidate for antitubercular drug development research.
Chemokine Receptor CCR3 Antagonism : Research on small molecule antagonists for chemokine CCR3 receptors, including piperazine derivatives, suggests the compound's potential application in treating allergic diseases such as asthma and allergic rhinitis (Willems & IJzerman, 2009). This reflects its utility in immunology and inflammation research.
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(11-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)20-10-9-19(22-23-20)24-12-4-5-13-24/h1-13H,14-17H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKDQGOIWMAJEK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)
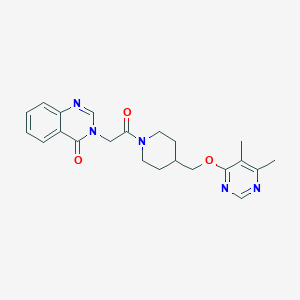
![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)
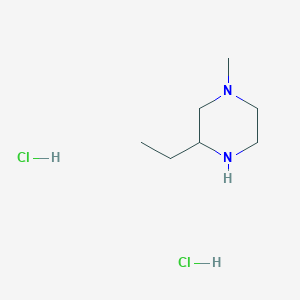
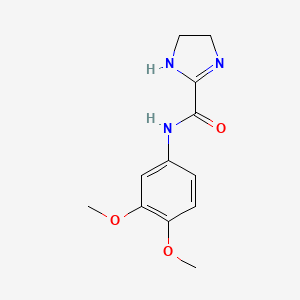
![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)
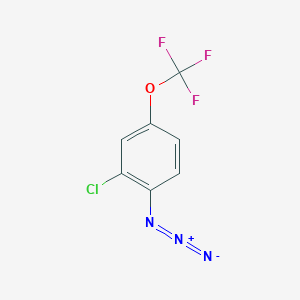
![2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B2495814.png)

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)
